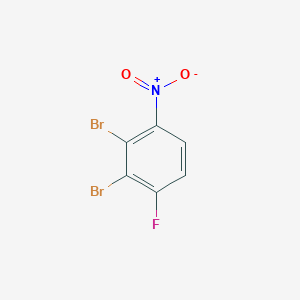

1,2-Dibromo-3-fluoro-6-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromo-1-fluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2FNO2/c7-5-3(9)1-2-4(6(5)8)10(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYIYTAUTPJWMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Aromatic Nitro Compounds As Versatile Synthetic Intermediates

Aromatic nitro compounds are foundational to the synthesis of a wide array of functionalized molecules. numberanalytics.comfrontiersin.orgmdpi-res.com The nitro group, being strongly electron-withdrawing, activates the aromatic ring, making it susceptible to nucleophilic aromatic substitution. mdpi-res.com This characteristic is pivotal for introducing various functionalities onto the benzene (B151609) ring. numberanalytics.com

A key transformation of aromatic nitro compounds is their reduction to the corresponding amino group. numberanalytics.comfrontiersin.org This reaction is a gateway to producing anilines, which are indispensable intermediates in the manufacturing of pharmaceuticals, dyes, and agrochemicals. numberanalytics.comresearchgate.net The versatility of the nitro group is further demonstrated by its ability to participate in a range of cyclization and condensation reactions, broadening its utility in synthesis. numberanalytics.com The diverse reactivity of nitro compounds, coupled with the ease of converting the nitro group into other functional groups, establishes them as ideal reagents for organic chemists. frontiersin.org

Role of Halogen Substituents in Modulating Aromatic Reactivity and Selectivity

Halogen substituents—fluorine, chlorine, bromine, and iodine—are instrumental in fine-tuning the reactivity and regioselectivity of aromatic systems. Their influence stems from a combination of inductive and resonance effects. libretexts.org Due to their electronegativity, halogens exert an electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic substitution. msu.edu However, they also possess lone pairs of electrons that can be donated to the ring through resonance, directing incoming electrophiles to the ortho and para positions. libretexts.orgstackexchange.com

Contextualizing 1,2 Dibromo 3 Fluoro 6 Nitrobenzene Within Advanced Chemical Research Paradigms

Electrophilic Aromatic Nitration Strategies

Electrophilic aromatic nitration is a fundamental reaction for introducing a nitro group onto an aromatic ring. wikipedia.org The process involves an electrophile attacking the electron-rich benzene ring. byjus.com

Conventional Nitrating Systems for Halogenated Aromatics

The classic method for nitrating aromatic compounds involves a mixture of concentrated nitric acid and sulfuric acid, known as "mixed acid". wikipedia.org Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the active electrophile. masterorganicchemistry.comgcwk.ac.inchemistrysteps.comchemguide.co.uk The reaction rate can be influenced by the concentration of the substrate. For instance, compounds more reactive than benzene often exhibit zero-order kinetics, meaning the rate is independent of the substrate concentration. vpscience.org

For halogenated benzenes, nitration with mixed acids can lead to a mixture of isomers. For example, the nitration of monochlorobenzene typically yields a ratio of 1-chloro-4-nitrobenzene (B41953) to 1-chloro-2-nitrobenzene (B146284) of about 1.5 to 1.8. google.com Other nitrating agents include nitric acid dissolved in various solvents like acetic acid or phosphoric acid, as well as nitrogen dioxide and nitrogen pentoxide. vpscience.orggoogle.com

Regioselective Nitration Techniques and Mechanistic Considerations

Controlling the position of nitration (regioselectivity) is crucial when synthesizing specific isomers. The existing substituents on the aromatic ring direct the incoming nitro group. For instance, the nitro group itself is a strong deactivator and a meta-director, making further nitration more difficult and directing the next nitro group to the meta position. chemistrysteps.com

The mechanism of electrophilic aromatic nitration is thought to proceed through several intermediates. nih.govresearchgate.net The nitronium ion first forms a π-complex with the aromatic ring, which then rearranges to a σ-complex (also known as an arenium ion), where the electrophile is covalently bonded to a carbon atom. byjus.comnih.govresearchgate.net The final step is the removal of a proton from the ring, restoring aromaticity. byjus.com For some substrates, particularly those more activated than benzene, a single-electron transfer (SET) mechanism may be involved. nih.govnih.gov

Computational studies using density functional theory (DFT) have been employed to understand the potential energy surfaces and predict the regioselectivity of nitration for various substituted benzenes. nih.govresearchgate.netnih.gov These studies highlight the importance of solvent effects in determining the reaction outcome. nih.govresearchgate.netnih.gov

Green Chemistry Approaches in Aromatic Nitration

Conventional nitration methods often use harsh and hazardous reagents like concentrated acids. researchgate.net Green chemistry focuses on developing more environmentally friendly alternatives. gordon.edu One such approach is photochemical nitration, which uses UV radiation to generate nitrating species. researchgate.netmjcce.org.mkmjcce.org.mk This method has been applied to compounds like phenol (B47542) and salicylic (B10762653) acid. researchgate.netmjcce.org.mkmjcce.org.mk

Other green strategies involve using solid-supported reagents, such as copper(II) nitrate (B79036) on zeolite H-Y, or alternative nitrating agents like calcium nitrate in acetic acid under microwave irradiation. gordon.edumjcce.org.mk Mechanochemical methods, using reagents like bismuth(III) nitrate pentahydrate with magnesium sulfate (B86663) under ball milling, offer a solvent-free and efficient nitration process. researchgate.net Ionic liquids, such as 3-methyl-1-sulfonic acid imidazolium (B1220033) nitrate, have also been developed as green nitrating agents.

Regioselective Halogenation of Fluoronitrobenzenes

Introducing halogen atoms at specific positions on a fluoronitrobenzene ring requires careful selection of reaction conditions and reagents.

Directed Bromination Methodologies on Fluorinated Aromatic Substrates

The directing effects of existing substituents play a key role in the regioselectivity of bromination. For example, in the bromination of anilines, the amino group directs the incoming bromine atom. thieme-connect.com A practical method for the regioselective bromination of anilines uses sodium bromide in the presence of a copper(I) sulfate catalyst and sodium persulfate as an oxidant. thieme-connect.com This method has been successfully applied to synthesize 4-bromo-2-nitroaniline (B116644) from 2-nitroaniline. thieme-connect.com

The synthesis of 2-bromo-4-nitrophenol (B183087) can be achieved by treating 4-nitrophenol (B140041) with bromine in glacial acetic acid. Similarly, 2,6-dibromo-4-nitrophenol (B181593) can be prepared by the dibromination of p-nitrophenol in acetic acid. orgsyn.org

| Starting Material | Reagents | Product |

| 2-Nitroaniline | NaBr, CuSO₄·5H₂O, Na₂S₂O₈ | 4-Bromo-2-nitroaniline |

| 4-Nitrophenol | Br₂, Acetic Acid | 2-Bromo-4-nitrophenol |

| p-Nitrophenol | Br₂, Acetic Acid | 2,6-Dibromo-4-nitrophenol |

Introduction of Fluorine via Electrophilic or Nucleophilic Strategies

Fluorine can be introduced into an aromatic ring using either electrophilic or nucleophilic fluorinating agents. alfa-chemistry.com

Electrophilic Fluorination involves a source of "F⁺" that attacks a carbon-centered nucleophile. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond, such as Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane ditetrafluoroborate), are commonly used due to their stability and safety. wikipedia.orgthieme-connect.comlibretexts.org These reagents are effective for the fluorination of nitroaromatics. thieme-connect.com

Nucleophilic Fluorination employs a nucleophilic fluoride (B91410) source (F⁻) to displace a leaving group on the aromatic ring. alfa-chemistry.comacsgcipr.org This is often achieved through a nucleophilic aromatic substitution (SNAr) mechanism. acsgcipr.org Common reagents include alkali metal fluorides (e.g., KF, CsF) and tetraalkylammonium fluorides (e.g., TBAF). acsgcipr.orgacs.org The Balz-Schiemann reaction, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate, is a classic method for introducing fluorine via a nucleophilic pathway. acsgcipr.org

The choice between electrophilic and nucleophilic fluorination depends on the substrate and the desired regioselectivity. Electrophilic methods are often preferred for late-stage functionalization due to their high selectivity, while nucleophilic methods can be more cost-effective for large-scale production. alfa-chemistry.com

| Fluorination Type | Reagent Type | Common Reagents |

| Electrophilic | N-F Reagents | Selectfluor®, NFSI |

| Nucleophilic | Fluoride Salts | KF, CsF, TBAF |

Multi-Step Synthesis from Precursor Aromatic Compounds

The construction of highly substituted aromatic systems is a cornerstone of organic synthesis, often requiring multiple, carefully ordered steps. The sequence of these reactions is paramount, as the directing effects of the substituents (whether ortho-, para-, or meta-directing) guide the position of incoming groups. libretexts.orglumenlearning.comyoutube.com For a molecule like this compound, with a specific substitution pattern, a retrosynthetic analysis is essential to devise a viable forward synthesis.

The Sandmeyer reaction is a versatile and widely used method for the synthesis of aryl halides from aryl diazonium salts, which are typically generated in situ from anilines (aromatic amines). wikipedia.orgmasterorganicchemistry.com This transformation is particularly valuable as it allows for the introduction of halogens (Cl, Br) and other groups (CN) in patterns that may not be achievable through direct electrophilic aromatic substitution. wikipedia.orgorganic-chemistry.org The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, typically catalyzed by copper(I) salts. wikipedia.org

A plausible synthetic route towards a related compound, 1-fluoro-2-bromo-3-nitrobenzene, has been outlined, which starts from 1-fluoro-2-amino-3-nitrobenzene. This precursor undergoes a diazotization reaction followed by a bromination step (a Sandmeyer-type reaction) to yield the desired product. google.com

General Steps for Diazotization and Sandmeyer Reaction:

Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., H₂SO₄, HBr), at low temperatures (0–5 °C) to form a diazonium salt. masterorganicchemistry.comlibretexts.org

Substitution (Sandmeyer): The diazonium salt solution is then added to a solution containing the corresponding copper(I) halide (e.g., CuBr for bromination). The diazonium group (-N₂⁺), being an excellent leaving group, is displaced by the halide. wikipedia.orgmasterorganicchemistry.com

A patent describes the synthesis of 1-fluoro-2-bromo-3-nitrobenzene from 1-fluoro-2-amino-3-nitrobenzene through such a diazotization-bromination reaction. google.com The process involves using concentrated hydrobromic acid and cuprous bromide. google.com This highlights the practical application of Sandmeyer chemistry in building complex halogenated nitroaromatics.

Table 1: Example Reagents for Sandmeyer and Related Reactions

| Target Functional Group | Reagent(s) | Reaction Name |

| Aryl Chloride | CuCl | Sandmeyer |

| Aryl Bromide | CuBr | Sandmeyer |

| Aryl Cyanide | CuCN | Sandmeyer |

| Aryl Fluoride | HBF₄ (or other HF sources), heat | Balz-Schiemann |

| Aryl Iodide | KI | (Not strictly Sandmeyer, no Cu catalyst needed) |

| Hydroxylation | Cu₂O, Cu(NO₃)₂ | Sandmeyer-type |

| Reduction to Arene | H₃PO₂ | (Not strictly Sandmeyer) |

This table presents common reagents used to substitute an amino group via a diazonium salt intermediate. wikipedia.orgmasterorganicchemistry.comlibretexts.org

To synthesize a molecule as complex as this compound, a multi-step sequence where functional groups are added one after another is necessary. The order of these electrophilic aromatic substitution reactions is dictated by the directing effects of the substituents already present on the ring. libretexts.orglumenlearning.com

Halogens (F, Br): Ortho-, para-directing, but deactivating. stackexchange.com

Nitro group (NO₂): Meta-directing and strongly deactivating. libretexts.orgyoutube.com

A hypothetical synthesis of this compound could start from 3-fluoroaniline (B1664137).

Initial Bromination: Bromination of 3-fluoroaniline would likely yield 2-bromo-5-fluoroaniline (B94856) and 4-bromo-3-fluoroaniline, due to the ortho-, para-directing nature of both the amino and fluoro groups. Separation of the desired 2-bromo-5-fluoroaniline isomer would be required.

Second Bromination: The presence of the amino and fluoro groups would activate the ring for a second bromination. The directing effects would need to be carefully considered to install the second bromine at the correct position. Protecting the highly activating amino group as an amide (e.g., acetanilide) is a common strategy to control reactivity and prevent polysubstitution. libretexts.org

Diazotization to Remove Amino Group: After the desired dibromo-fluoro-aniline is obtained, the amino group can be removed or replaced. For instance, it could be converted to a diazonium salt and then reduced back to a hydrogen atom using hypophosphorous acid (H₃PO₂). libretexts.org

Nitration: The final step would be nitration. Starting with 1,2-dibromo-3-fluorobenzene, the introduction of a nitro group would be directed by the existing halogens. The fluorine is at position 3, and the bromines are at positions 1 and 2. The fluorine directs ortho- and para-, and the bromines also direct ortho- and para-. The position para to the fluorine (position 6) would be a likely site for nitration.

The ability to orchestrate the sequence of nitration, halogenation, and diazotization is fundamental to successfully creating complex aromatic architectures. libretexts.orgnih.govyoutube.com

Modern Synthetic Advancements and Process Intensification in Halogenated Nitrobenzene Synthesis

While traditional batch methods are effective, modern chemistry seeks more efficient, safer, and scalable processes. Flow chemistry and microwave-assisted synthesis represent two key areas of advancement that address the challenges associated with synthesizing halogenated nitrobenzenes, particularly the hazardous nature of nitration reactions.

Flow chemistry, where reactions are run in a continuously flowing stream through a reactor rather than in a flask, offers significant advantages for the synthesis of halogenated nitrobenzenes. europa.eu Nitration reactions are typically highly exothermic and use hazardous reagents like concentrated nitric and sulfuric acids, posing significant safety risks in batch processing, especially on a large scale. europa.eumsu.edu

Advantages of Flow Chemistry:

Enhanced Safety: The small volume of the reactor at any given time minimizes the amount of hazardous material present, reducing the risk of thermal runaways. europa.eu

Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for rapid and efficient heat dissipation, enabling precise temperature control. youtube.com

Improved Yield and Purity: Better control over reaction parameters like temperature, pressure, and residence time often leads to higher selectivity and reduced formation of byproducts. nih.gov

Scalability: Production can be scaled up by running the system for longer periods or by using multiple reactors in parallel ("numbering up"). youtube.com

A continuous-flow nitration process for o-xylene (B151617) has been demonstrated to achieve a high yield (94.1%) and throughput (800 g/h), significantly reducing impurities compared to batch processes. nih.gov Similar protocols can be applied to the nitration of halogenated precursors, providing a safer and more efficient route to compounds like this compound. nih.govnih.gov

Table 2: Comparison of Batch vs. Flow Chemistry for Nitration

| Parameter | Batch Processing | Flow Chemistry |

| Safety | Higher risk of thermal runaway due to large reaction volume. | Inherently safer due to small reactor volume and superior heat control. |

| Heat Transfer | Slow and inefficient, potential for localized hot spots. | Fast and highly efficient, precise temperature control. |

| Mixing | Often inefficient, can lead to side reactions. | Efficient and rapid mixing of reagents. |

| Scalability | Difficult and hazardous to scale up. | Easily scalable by extending run time or numbering up reactors. |

| Process Control | Limited control over reaction parameters. | Precise control over residence time, temperature, and stoichiometry. |

This table summarizes the key advantages of using flow chemistry for hazardous reactions like nitration. europa.euyoutube.com

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions instead of conventional heating methods. This technique can dramatically reduce reaction times, often from hours to minutes, and improve product yields. youtube.comyoutube.com The heating occurs through the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov

In the context of synthesizing halogenated nitrobenzenes, microwave irradiation can be applied to several steps:

Nitration: Microwave-assisted nitration has been shown to be highly efficient. For example, the nitration of aromatic halides with nitrite salts can be rapidly achieved under microwave irradiation, often with a copper catalyst. nih.gov

Halogenation: Buchwald-Hartwig cross-coupling reactions to form C-N bonds and nucleophilic aromatic substitutions to form C-O bonds have been successfully performed using microwave assistance, achieving high yields in minutes. nih.gov These principles can be extended to C-halogen bond formation.

The rapid, controlled heating provided by microwaves can minimize the formation of undesired byproducts that may occur during prolonged heating in conventional methods. youtube.com This makes MAOS a powerful tool for accelerating the development and synthesis of complex molecules like this compound.

Transformations Involving the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. Its transformations are crucial for the synthesis of various functionalized derivatives.

Reductive Methodologies for Amino Group Generation

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to anilines which are valuable intermediates.

The selective reduction of a nitro group in the presence of labile halogen substituents is a significant challenge in synthetic chemistry. Catalytic hydrogenation is a widely employed method for this transformation, with the choice of catalyst and reaction conditions being critical to ensure chemoselectivity.

For halogenated nitrobenzenes, catalysts such as platinum on carbon (Pt/C), palladium on carbon (Pd/C), and Raney nickel are commonly used. The reactivity of halogens to hydrogenolysis generally follows the order I > Br > Cl > F. Therefore, in the case of this compound, the bromine atoms are more susceptible to cleavage than the fluorine atom. To achieve selective reduction of the nitro group without affecting the bromo substituents, milder reaction conditions and specialized catalysts are often necessary.

Research on the chemoselective hydrogenation of related compounds, such as 2-chloro-5-nitrophenol, has shown that specific nitroreductases can selectively reduce the nitro group to a hydroxylamino group, which can be further transformed. synquestlabs.com For instance, the use of a 3-nitrophenol (B1666305) nitroreductase from Ralstonia eutropha JMP134 has demonstrated high chemoselectivity for the nitro group while leaving the chloro substituent intact. synquestlabs.com While not directly studying this compound, these findings suggest that enzymatic or carefully controlled catalytic systems are essential for the selective transformation of polyhalogenated nitroaromatics.

Table 1: Examples of Catalysts for Chemoselective Nitro Reduction

| Catalyst System | Substrate Example | Product | Key Features |

| Pt/C | Halogenated Nitroaromatics | Halogenated Anilines | Widely used, but can lead to dehalogenation. |

| Raney Nickel | Nitrobenzene | Aniline | Active catalyst, may require mild conditions. sigmaaldrich.com |

| 3-Nitrophenol Nitroreductase | 2-Chloro-5-nitrophenol | 2-Chloro-5-hydroxylaminophenol | High chemoselectivity, enzymatic reduction. synquestlabs.com |

| Au₃₆(SR)₂₄ Clusters | Nitrobenzene | p-Aminophenol | High selectivity towards specific products. |

Transfer hydrogenation offers a valuable alternative to catalytic hydrogenation, often providing enhanced chemoselectivity. This method involves the use of a hydrogen donor molecule in the presence of a catalyst. Common hydrogen donors include hydrazine (B178648), formic acid, and sodium borohydride.

For the reduction of nitroarenes, systems like Pd/C with hydrazine or formic acid are effective. These methods can often be carried out under milder conditions than high-pressure hydrogenation, which helps in preserving sensitive functional groups like halogens. For example, the use of PdO/TiO₂ with NaBH₄ has been shown to be a highly efficient system for the reduction of nitrobenzene to aniline. sigmaaldrich.com Another approach involves using glycerol (B35011) as both a solvent and a hydrogen donor in the presence of a catalyst. oakwoodchemical.com

Non-catalytic methods using stoichiometric reducing agents such as iron in acidic media, tin(II) chloride, or sodium hydrosulfite are also well-established for nitro group reduction. sigmaaldrich.com These methods are particularly useful in laboratory settings and can offer good chemoselectivity, although they generate significant amounts of waste. The choice of reductant is crucial; for instance, metal hydrides are generally not used for the reduction of aryl nitro compounds to anilines as they can lead to the formation of azo compounds. sigmaaldrich.com

Nucleophilic Additions to the Nitro Group in Nitroarenes

The strong electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient and susceptible to nucleophilic attack. wikipedia.org While direct nucleophilic addition to the nitro group itself is not a common transformation, the nitro group plays a critical role in activating the aromatic ring for Nucleophilic Aromatic Substitution (SNAr) reactions, which are discussed in the following section. The interaction of nucleophiles with nitroarenes typically leads to the formation of Meisenheimer complexes as intermediates in SNAr reactions.

Reactions at Halogenated Positions (Bromine and Fluorine)

The halogen atoms on the aromatic ring of this compound are potential sites for substitution reactions, particularly Nucleophilic Aromatic Substitution.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a key reaction for the functionalization of electron-poor aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile adds to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the departure of the leaving group. pressbooks.pub

The presence of the strongly electron-withdrawing nitro group is essential for activating the aromatic ring of this compound towards SNAr. The nitro group stabilizes the negative charge of the Meisenheimer complex through resonance, particularly when it is positioned ortho or para to the leaving group. In this compound, the nitro group is ortho to the bromine at C2 and meta to the bromine at C1 and the fluorine at C3.

The rate of SNAr reactions is also dependent on the nature of the leaving group. For SNAr, the typical order of reactivity for halogens is F > Cl > Br > I. pressbooks.pub This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of the fluorine atom, making the carbon to which it is attached more electrophilic.

Given the substitution pattern of this compound, nucleophilic attack is most likely to occur at the positions activated by the nitro group. The bromine at C2 is ortho to the nitro group, making it a potential site for substitution. However, the general reactivity trend of halogens in SNAr reactions would favor the displacement of the fluorine atom if it were in an activated position. In this specific molecule, the fluorine at C3 is meta to the nitro group and thus less activated. The bromine at C1 is also meta to the nitro group. Therefore, the most probable site for SNAr is the C2 position due to the ortho activation by the nitro group, leading to the substitution of a bromine atom. Steric hindrance from the adjacent bromine atom at C1 might influence the reaction rate.

Table 2: General Principles of SNAr Reactivity

| Factor | Influence on SNAr Reactivity | Example |

| Electron-Withdrawing Group | Activates the ring towards nucleophilic attack by stabilizing the Meisenheimer complex. | The nitro group is a strong activating group. pressbooks.pub |

| Leaving Group | The reactivity order is generally F > Cl > Br > I. | Fluorine is often the best leaving group in activated systems. pressbooks.pub |

| Position of Substituents | Activating groups are most effective when ortho or para to the leaving group. | The bromine at C2 is ortho to the nitro group. |

| Nucleophile | Stronger nucleophiles generally react faster. | Amines, alkoxides, and thiolates are common nucleophiles. |

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules. For this compound, the two carbon-bromine (C-Br) bonds serve as reactive handles for such transformations. The regioselectivity of these reactions—that is, which of the two bromine atoms reacts preferentially—is dictated by the electronic and steric influences of the neighboring fluorine and nitro substituents.

The Suzuki-Miyaura coupling, which typically employs a palladium catalyst to couple an organoboron reagent with an organohalide, is a widely utilized method for forming biaryl compounds. In the case of this compound, the C-Br bond at the 2-position is expected to be more reactive towards oxidative addition to the palladium(0) catalyst. This is due to the strong electron-withdrawing effect of the adjacent nitro group at the 6-position, which polarizes the C-Br bond and makes the carbon atom more electrophilic. The fluorine atom at the 3-position also contributes to this effect through its inductive electron withdrawal.

Table 1: Predicted Regioselectivity in Suzuki-Miyaura Coupling of this compound

| Reactive Site | Major Product | Minor Product |

| C2-Br | 2-Aryl-1-bromo-3-fluoro-6-nitrobenzene | |

| C1-Br | 1-Aryl-2-bromo-3-fluoro-6-nitrobenzene |

This table illustrates the predicted outcome of a monosubstituted Suzuki-Miyaura coupling reaction.

Similar to the Suzuki-Miyaura coupling, the Stille coupling, which utilizes organotin reagents, is also expected to show a preference for the C-Br bond at the 2-position of this compound. The underlying principle remains the same: the increased electrophilicity of the carbon at C2 due to the neighboring nitro and fluoro groups facilitates the oxidative addition step in the catalytic cycle. Other cross-coupling reactions, such as the Heck, Sonogashira, and Buchwald-Hartwig amination, would likely exhibit similar regioselectivity, favoring reaction at the more electron-deficient C2 position. The precise reaction conditions, including the choice of catalyst, ligand, and solvent, can be optimized to enhance this inherent regioselectivity.

Halogen Exchange Reactions and Their Regioselectivity

Halogen exchange reactions, particularly halogen-metal exchange, provide a route to organometallic intermediates that can be trapped with various electrophiles. In 3-substituted 1,2-dibromoarenes, regioselective halogen-metal exchange can be achieved. researchgate.netorganic-chemistry.org For this compound, treatment with an organolithium or Grignard reagent is expected to lead to preferential exchange of the bromine atom at the 2-position. This selectivity is driven by the "ortho-directing" effect of the fluorine and nitro substituents, which can coordinate to the metal and stabilize the resulting organometallic intermediate at the adjacent position. The strong inductive effect of the nitro group further acidifies the C-H bond at the ortho position, but the exchange of the C-Br bond is kinetically more favorable.

Table 2: Predicted Regioselectivity of Halogen-Metal Exchange

| Reagent | Major Intermediate |

| n-Butyllithium | 2-Lithio-1-bromo-3-fluoro-6-nitrobenzene |

| Isopropylmagnesium chloride | 2-(Magnesio)-1-bromo-3-fluoro-6-nitrobenzene |

This table shows the predicted major organometallic intermediate formed upon halogen-metal exchange.

Interplay of Substituent Effects on Aromatic Ring Reactivity

The reactivity of the aromatic ring in this compound is a complex interplay of the electronic and steric properties of its four substituents.

Nitro Group (-NO₂): This is a powerful electron-withdrawing group through both resonance (mesomeric) and inductive effects. It strongly deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position relative to itself.

Fluorine (-F): Fluorine is the most electronegative element and thus exerts a strong electron-withdrawing inductive effect. However, it can also donate electron density through resonance by virtue of its lone pairs. researchgate.netacs.org In many cases, the inductive effect dominates, leading to deactivation of the ring towards electrophilic substitution. It is an ortho, para-director. researchgate.net

Bromine (-Br): Like fluorine, bromine is an ortho, para-director but is less deactivating than fluorine due to its lower electronegativity and weaker resonance donation.

Steric Effects: The two adjacent bromine atoms create significant steric hindrance around the C1 and C2 positions, which can influence the approach of reagents.

The cumulative effect of these substituents makes the aromatic ring of this compound highly electron-deficient.

The existing substituent pattern provides strong regiochemical control for any subsequent reactions. For instance, in a nucleophilic aromatic substitution (SNAr) reaction, a nucleophile would preferentially attack the carbon atom bearing a leaving group that is activated by strongly electron-withdrawing groups in the ortho and para positions. In this compound, the fluorine atom at C3 is activated by the ortho-nitro group at C6 and the para-bromine at C1, making it a potential site for nucleophilic attack, although the C-F bond is generally strong.

In electrophilic aromatic substitution, the directing effects of the substituents would be in competition. However, the strong deactivating nature of the nitro group would generally disfavor such reactions unless carried out under harsh conditions. If a reaction were to occur, the most likely position for substitution would be C4, which is ortho to the C3-fluoro and meta to the C6-nitro group.

Tandem reactions, where multiple transformations occur in a single pot, could be designed to take advantage of the differential reactivity of the two C-Br bonds. For example, a regioselective cross-coupling at C2 could be followed by a subsequent, different cross-coupling or a halogen exchange reaction at C1.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,2 Dibromo 3 Fluoro 6 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the structural determination of organic molecules. For 1,2-Dibromo-3-fluoro-6-nitrobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR studies provides a complete picture of its atomic arrangement and electronic environment.

¹H NMR for Aromatic Proton Environment Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit two distinct signals in the aromatic region, corresponding to the two protons on the benzene (B151609) ring. The proton at position 4 (H-4) and the proton at position 5 (H-5) would appear as doublets due to coupling with each other. The specific chemical shifts are influenced by the electronic effects of the surrounding substituents: the electron-withdrawing nitro group and the halogen atoms. The strong deshielding effect of the nitro group would likely cause the proton ortho to it (H-5) to resonate at a lower field (higher ppm) compared to the proton meta to it (H-4).

¹³C NMR for Carbon Skeleton Determination

The ¹³C NMR spectrum provides critical information about the carbon framework of this compound. Six distinct signals are expected, one for each carbon atom in the benzene ring. The chemical shifts of these carbons are significantly influenced by the attached substituents. The carbon atom bonded to the nitro group (C-6) is expected to be significantly deshielded, appearing at a downfield chemical shift. Conversely, the carbons bonded to the bromine (C-1, C-2) and fluorine (C-3) atoms will also exhibit downfield shifts due to the electronegativity of these halogens. The remaining two carbons (C-4 and C-5) will have chemical shifts determined by the cumulative electronic effects of all substituents.

| Carbon Atom | Expected Chemical Shift Range (ppm) |

| C-1 (C-Br) | 110-125 |

| C-2 (C-Br) | 115-130 |

| C-3 (C-F) | 155-165 (as a doublet due to C-F coupling) |

| C-4 | 120-135 |

| C-5 | 125-140 |

| C-6 (C-NO₂) | 145-155 |

Note: The expected chemical shift ranges are estimations based on known substituent effects in similar aromatic compounds.

¹⁹F NMR for Fluorine Substitution Patterns and Electronic Deshielding Effects

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of the fluorine atom. In this compound, a single resonance is expected for the fluorine atom at position 3. The chemical shift of this fluorine signal will be influenced by the electronic effects of the adjacent bromine atom and the para-nitro group. The strong electron-withdrawing nature of the nitro group is expected to cause a significant deshielding of the fluorine nucleus, resulting in a downfield chemical shift compared to fluoro-benzene.

Vibrational Spectroscopy (Infrared and Raman)

Characteristic Vibrational Modes of the C-NO₂ Moiety and Halogen-Substituted Aromatic Rings

The IR and Raman spectra of this compound are expected to display characteristic absorption bands corresponding to its various functional groups and the substituted aromatic ring.

Key Expected Vibrational Frequencies:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| Asymmetric NO₂ stretch | 1520-1560 | Strong intensity in IR, weak in Raman |

| Symmetric NO₂ stretch | 1340-1370 | Strong intensity in IR, medium in Raman |

| C-F stretch | 1100-1250 | Strong intensity in IR |

| C-Br stretch | 550-650 | Medium to strong intensity in IR |

| Aromatic C=C stretch | 1400-1600 | Multiple bands of varying intensity |

| Aromatic C-H stretch | 3000-3100 | Weak to medium intensity |

| Aromatic C-H out-of-plane bending | 800-900 | Strong intensity, indicative of substitution pattern |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the fragmentation pathways of a compound. The mass spectrum of this compound would confirm its molecular weight and provide structural information through the analysis of its fragment ions. The presence of two bromine atoms would result in a characteristic isotopic pattern for the molecular ion peak and any bromine-containing fragments, with the M, M+2, and M+4 peaks appearing in a ratio of approximately 1:2:1.

Expected Fragmentation Pattern:

The fragmentation of this compound under electron impact ionization is likely to proceed through several key pathways:

Loss of NO₂: A prominent fragment corresponding to the loss of the nitro group (M - 46) is expected.

Loss of Br: Fragments resulting from the loss of one or both bromine atoms would be observed.

Loss of CO: Subsequent loss of carbon monoxide from fragment ions is a common pathway for aromatic nitro compounds.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is an essential tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass-to-charge ratio (m/z) measurement. For this compound (C₆H₂Br₂FNO₂), HRMS analysis is critical to distinguish it from other isomers or compounds with a similar nominal mass.

While specific, experimentally determined high-resolution mass spectrometry data for this compound is not widely available in peer-reviewed literature, the theoretical exact mass can be calculated based on the isotopic masses of its constituent atoms. This calculated value serves as a benchmark for any future experimental analysis. The molecular formula C₆H₂Br₂FNO₂ allows for the determination of the theoretical monoisotopic mass, which is crucial for its identification.

Below is a data table summarizing the theoretical high-resolution mass data for the primary isotopic composition of the molecule.

| Parameter | Value |

| Molecular Formula | C₆H₂Br₂FNO₂ |

| Calculated Monoisotopic Mass | 298.8415 u |

| Ion ([M+H]⁺) | 299.8493 u |

| Ion ([M+Na]⁺) | 321.8313 u |

| Ion ([M+K]⁺) | 337.7052 u |

Note: These values are theoretical and await experimental verification.

X-ray Crystallography for Solid-State Conformational and Electronic Structure

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This technique would offer invaluable insights into the bond lengths, bond angles, and intermolecular interactions of this compound, such as halogen bonding or π-π stacking, which govern its crystal packing and solid-state properties.

However, a thorough search of crystallographic databases reveals that the crystal structure of this compound has not yet been reported or made publicly available. Therefore, no experimental data on its solid-state conformation, electronic structure, or crystal packing can be presented at this time. The determination of its crystal structure would be a valuable contribution to the field of chemical crystallography.

Should single crystals of sufficient quality be grown, X-ray diffraction analysis would yield a detailed crystallographic information file (CIF), from which a comprehensive set of structural parameters could be extracted and analyzed. A hypothetical data table of the type of information that would be obtained is presented below.

| Parameter | Expected Data |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions (a, b, c, α, β, γ) | To be determined |

| Volume (V) | To be determined |

| Molecules per Unit Cell (Z) | To be determined |

| Calculated Density | To be determined |

| Key Bond Lengths (C-Br, C-F, C-N, N-O) | To be determined |

| Key Bond Angles (e.g., C-C-Br, O-N-O) | To be determined |

| Dihedral Angles (e.g., Benzene ring/NO₂) | To be determined |

The elucidation of this data would be crucial for a complete understanding of the steric and electronic effects of the substituent groups on the benzene ring.

Computational Chemistry and Theoretical Investigations of 1,2 Dibromo 3 Fluoro 6 Nitrobenzene

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods are invaluable for predicting and interpreting various types of molecular spectra, which serve as experimental fingerprints of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts with considerable accuracy. muthayammal.inresearchgate.net

For 1,2-Dibromo-3-fluoro-6-nitrobenzene, the aromatic protons would appear as distinct signals in the ¹H NMR spectrum, with their chemical shifts influenced by the electronic effects of the surrounding substituents. The electronegative nitro and halogen groups would deshield the protons, shifting their resonances downfield. Similarly, the ¹³C chemical shifts of the carbon atoms in the ring would vary significantly. The carbons directly bonded to the electronegative substituents (C1, C2, C3, C6) would be the most deshielded. The ¹⁹F NMR chemical shift is also highly sensitive to its electronic environment. Calculations would also help in predicting the spin-spin coupling constants (J-couplings) between the aromatic protons and between protons and the fluorine atom, aiding in the complete assignment of the NMR spectra.

Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | ~120 ppm |

| C2 | ~122 ppm |

| C3 | ~158 ppm (bonded to F) |

| C4 | ~128 ppm |

| C5 | ~135 ppm |

| C6 | ~149 ppm (bonded to NO₂) |

Note: These values are illustrative and referenced against tetramethylsilane (B1202638) (TMS). Actual values depend on the solvent and computational level of theory.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations are routinely used to compute the harmonic vibrational frequencies, which correspond to the peaks observed in experimental IR and Raman spectra. researchgate.netscirp.org The calculated frequencies are often systematically overestimated due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data. scirp.org

The calculated vibrational spectrum of this compound would exhibit characteristic frequencies for the functional groups present. Key vibrational modes would include:

N-O stretching: Asymmetric and symmetric stretches of the nitro group, typically appearing as strong bands in the IR spectrum. researchgate.net

C-H stretching: Aromatic C-H stretching vibrations.

C-C stretching: Vibrations of the benzene (B151609) ring skeleton.

C-Halogen stretching: C-Br and C-F stretching modes, which would appear at lower frequencies.

Ring deformation modes: In-plane and out-of-plane bending vibrations of the benzene ring.

A potential energy distribution (PED) analysis can be performed to provide a detailed assignment of each calculated vibrational mode, clarifying the contributions of different internal coordinates (stretches, bends, torsions) to each spectral band. researchgate.net

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, providing insights into reaction kinetics and mechanisms that can be difficult to obtain experimentally. nih.gov For a halogenated nitroaromatic compound like this compound, a relevant reaction to study would be nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group activates the ring towards nucleophilic attack.

By mapping the potential energy surface of the reaction, computational methods can identify the structures of reactants, products, any intermediates (like the Meisenheimer complex in an SNAr reaction), and, crucially, the transition states that connect them. nih.gov The energy difference between the reactants and the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. nih.gov

For example, in a reaction with a nucleophile like methoxide, calculations could determine whether the nucleophile preferentially attacks at a carbon bearing a bromine or a fluorine atom. By calculating the activation barriers for both pathways, one could predict the regioselectivity of the reaction. The analysis of the transition state's geometry and vibrational frequencies (a true transition state has exactly one imaginary frequency corresponding to the reaction coordinate) confirms the nature of the reaction pathway. nih.gov

Quantitative Structure-Activity Relationships (QSAR) for Reactivity and Selectivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. core.ac.ukresearchgate.net For this compound, QSAR studies are pivotal in predicting its reactivity and selectivity in various chemical transformations, particularly in nucleophilic aromatic substitution (SNAr) reactions, which are characteristic of electron-deficient aromatic rings.

While specific, dedicated QSAR studies on the reactivity of this compound are not extensively documented in publicly available literature, the principles derived from comprehensive QSAR analyses of other substituted nitrobenzenes provide a robust framework for its theoretical investigation. researchgate.netimist.ma These studies consistently demonstrate that the reactivity of nitroaromatic compounds is governed by a combination of electronic, steric, and hydrophobic factors. mdpi.com

The development of a QSAR model for the reactivity of this compound would involve the following key steps:

Data Set Selection: A series of structurally related nitrobenzene (B124822) derivatives with experimentally determined reactivity data (e.g., reaction rates, equilibrium constants) would be compiled. This data set would ideally include this compound.

Molecular Descriptor Generation: A wide array of molecular descriptors for each compound in the series would be calculated.

Model Development: Using statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is derived that correlates the descriptors with the observed reactivity. core.ac.uk

Model Validation: The predictive power and robustness of the QSAR model are rigorously assessed using various statistical metrics and validation techniques. core.ac.uk

For this compound, the primary application of QSAR would be to predict its susceptibility to nucleophilic attack and the regioselectivity of such reactions. The electron-withdrawing nature of the nitro group, along with the inductive and steric effects of the bromine and fluorine substituents, creates a unique electronic landscape on the benzene ring, making QSAR an invaluable tool for understanding its chemical behavior.

The foundation of any QSAR model is the selection and calculation of molecular descriptors that accurately capture the structural features influencing the activity of interest. For predicting the reactivity and selectivity of this compound, a variety of descriptors would be generated, falling into several key categories.

Electronic Descriptors: These are paramount for modeling the reactivity of nitroaromatic compounds. The strong electron-withdrawing nitro group significantly influences the electron density distribution of the benzene ring, making it susceptible to nucleophilic attack. Key electronic descriptors include:

Energy of the Lowest Unoccupied Molecular Orbital (E-LUMO): A lower E-LUMO value indicates a greater susceptibility of the molecule to nucleophilic attack. For a series of nitrobenzenes, a strong correlation is often observed between lower E-LUMO values and higher reactivity towards nucleophiles. core.ac.ukresearchgate.net

Parr's Electrophilicity Index (ω): This descriptor quantifies the global electrophilic nature of a molecule. A higher electrophilicity index for this compound would suggest a greater reactivity in reactions with nucleophiles. researchgate.net

Mulliken Charges: Calculation of the partial charges on each atom of the benzene ring can help identify the most electrophilic sites, thus predicting the regioselectivity of nucleophilic attack. The carbon atoms bonded to the halogens and the nitro group are of particular interest.

Steric Descriptors: The spatial arrangement of the substituents on the benzene ring can significantly impact the accessibility of the reaction center to an incoming nucleophile. Relevant steric descriptors include:

Molar Refractivity (MR): This descriptor provides a measure of the volume occupied by the molecule and its polarizability.

Taft Steric Parameters (Es): These parameters quantify the steric hindrance caused by the substituents. For this compound, the bulky bromine atoms adjacent to the fluorine and nitro groups would be expected to have a significant steric influence.

Hydrophobic Descriptors: These descriptors are particularly important if the reaction is occurring in a multiphase system or if the reactivity is being studied in a biological context.

LogP (Octanol-Water Partition Coefficient): This is a measure of the hydrophobicity of the molecule. A higher LogP value indicates a greater affinity for nonpolar environments. core.ac.ukresearchgate.net

The table below illustrates the types of molecular descriptors that would be generated for a QSAR study of this compound and their expected correlation with reactivity in nucleophilic aromatic substitution reactions.

| Descriptor Category | Specific Descriptor | Expected Correlation with Reactivity (SNAr) |

| Electronic | Energy of LUMO (E-LUMO) | Negative (Lower E-LUMO, Higher Reactivity) |

| Electrophilicity Index (ω) | Positive (Higher ω, Higher Reactivity) | |

| Mulliken Charge on Ring Carbons | Positive (More Positive Charge, Higher Reactivity) | |

| Steric | Molar Refractivity (MR) | Negative (Higher MR, Lower Reactivity due to hindrance) |

| Hydrophobic | LogP | Context-Dependent |

Once these descriptors are calculated for a series of related compounds, statistical methods are employed to derive a QSAR equation. For instance, a hypothetical MLR equation for predicting the rate constant (log k) of a nucleophilic substitution reaction might take the following form:

log k = c₀ + c₁ (E-LUMO) + c₂ (ω) + c₃ (MR)

In this equation, c₀ is a constant, and c₁, c₂, and c₃ are the regression coefficients that indicate the relative importance of each descriptor in influencing the reactivity. A positive coefficient indicates a positive correlation, while a negative coefficient indicates a negative correlation.

The following table provides hypothetical calculated descriptor values for this compound and two other illustrative nitroaromatic compounds to demonstrate how a dataset for a QSAR study would be structured.

| Compound | log k (experimental) | E-LUMO (eV) | Electrophilicity Index (ω) | Molar Refractivity (MR) |

| 1-Chloro-4-nitrobenzene (B41953) | -4.50 | -1.85 | 2.10 | 40.5 |

| This compound | (Predicted) | (Calculated) | (Calculated) | (Calculated) |

| 2,4-Dinitrochlorobenzene | -2.80 | -2.50 | 3.20 | 45.2 |

By populating such a table with experimental and calculated data for a diverse set of nitrobenzenes, a robust and predictive QSAR model can be developed to accurately estimate the reactivity and guide the synthetic applications of this compound.

Applications of 1,2 Dibromo 3 Fluoro 6 Nitrobenzene As a Key Synthetic Building Block

Precursor in the Synthesis of Diverse Heterocyclic Compounds

The polysubstituted nature of 1,2-dibromo-3-fluoro-6-nitrobenzene makes it an ideal starting material for the synthesis of a wide range of heterocyclic compounds. The presence of the nitro group, a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution reactions. The bromine and fluorine atoms can be selectively displaced or can participate in various coupling reactions, leading to the formation of diverse heterocyclic systems.

Nitroalkenes, which can be conceptually derived from nitroaromatic compounds, are known to be excellent substrates for the synthesis of six-membered heterocycles such as piperidines, tetrahydropyrans, and pyridines through reactions like Michael additions and Diels-Alder reactions. researchgate.net The substitution pattern of this compound provides a platform for creating highly substituted and functionalized heterocyclic rings that are otherwise difficult to access. For instance, the nitro group can be reduced to an amino group, which can then be used as a handle for intramolecular cyclization reactions to form nitrogen-containing heterocycles. The halogens can be functionalized to introduce additional diversity into the final heterocyclic products.

Intermediacy in the Production of Advanced Fine Chemicals and Specialty Materials

The utility of this compound extends to its role as a key intermediate in the production of advanced fine chemicals and specialty materials. Its unique combination of functional groups allows for its incorporation into larger, more complex molecules with tailored properties.

Role in the Synthesis of Complex Halogenated Aromatic Intermediates

This compound serves as a foundational molecule for the synthesis of other complex halogenated aromatic intermediates. The differential reactivity of the halogen substituents can be exploited to selectively introduce other functional groups. For example, one bromine atom could be selectively replaced via a nucleophilic substitution or a metal-catalyzed cross-coupling reaction, leaving the other halogen atoms intact for subsequent transformations. This stepwise functionalization is a powerful strategy for building up molecular complexity. The presence of the fluorine atom is particularly significant, as the introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. researchgate.net

The table below showcases a selection of related halogenated nitrobenzene (B124822) compounds, illustrating the structural diversity that can be achieved from a basic halogenated nitrobenzene scaffold.

| Compound Name | CAS Number | Molecular Formula |

| 1-Bromo-3-fluoro-2-nitrobenzene | 2783152 | C6H3BrFNO2 |

| 1,2-Dibromo-3-nitrobenzene | 12167356 | C6H3Br2NO2 |

| 1-Fluoro-3-nitrobenzene | 402-67-5 | C6H3FNO2 |

| 1,4-Dibromo-2-fluoro-3-nitrobenzene | 118807766 | C6H2Br2FNO2 |

| 5-Bromo-1,2-difluoro-3-nitrobenzene | 1261988-16-2 | C6H2BrF2NO2 |

| 1-Bromo-6-chloro-3-fluoro-2-nitrobenzene | 1807121-30-7 | C6H2BrClFNO2 |

| 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene | 1435806-75-9 | C6H2BrClFNO2 |

This table presents a selection of related halogenated nitrobenzene compounds and is not an exhaustive list.

Derivatization for Advanced Functional Molecules and High-Energy Materials Precursors

The strategic placement of reactive functional groups on the this compound ring makes it a valuable precursor for the synthesis of advanced functional molecules and high-energy materials. The nitro group is a key component in many energetic materials, and its presence on a highly halogenated and fluorinated benzene (B151609) ring can lead to compounds with high density and thermal stability. baranlab.orgfrontiersin.orgpurdue.edu

Enabling the Development of Novel Organic Scaffolds and Frameworks

The unique structural features of this compound make it an enabling molecule for the development of novel organic scaffolds and frameworks. The term "scaffold" in chemistry refers to the core structure of a molecule to which various functional groups can be attached. The highly substituted benzene ring of this compound provides a rigid and well-defined platform for the construction of three-dimensional molecular architectures.

By strategically modifying the bromine, fluorine, and nitro groups, chemists can design and synthesize new organic frameworks with specific shapes, sizes, and functionalities. These frameworks can have applications in various fields, including materials science and medicinal chemistry. For example, they can be used to create porous materials for gas storage or separation, or as templates for the synthesis of complex natural products. The development of novel metal-organic frameworks (MOFs) often relies on ligands derived from functionalized aromatic compounds, and precursors like this compound could be adapted for such applications. researchgate.netrsc.orgscispace.com

Catalytic Applications (e.g., as a Ligand Component or Scaffold for Organocatalysis)

While direct catalytic applications of this compound itself are not widely reported, its derivatives have the potential to be used in catalysis. The molecule can serve as a scaffold for the synthesis of new ligands for metal-catalyzed reactions or as a platform for the development of organocatalysts.

The halogen atoms on the ring can be functionalized with coordinating groups, such as phosphines or amines, to create ligands that can bind to transition metals. The electronic properties of these ligands can be fine-tuned by the presence of the fluorine and nitro groups, which can influence the catalytic activity and selectivity of the metal center. In the field of organocatalysis, the rigid aromatic core of this compound could be used to create chiral catalysts for asymmetric synthesis. By attaching chiral auxiliaries to the scaffold, it may be possible to create a well-defined chiral environment around the catalytic site, leading to high enantioselectivity in chemical reactions.

Future Research Directions and Emerging Opportunities in Halogenated Nitrobenzene Chemistry

Development of Novel and Sustainable Synthetic Routes for Highly Substituted Arenes

The synthesis of polysubstituted benzenes, particularly those with a dense arrangement of different halogen and nitro groups, remains a significant challenge in organic chemistry. nih.govnih.gov Traditional methods often rely on multi-step sequences involving classical electrophilic aromatic substitution reactions, which can suffer from issues with regioselectivity and the generation of significant waste. libretexts.orglibretexts.org Future research is increasingly focused on developing more direct, efficient, and sustainable approaches.

One promising avenue is the continued development of organocatalytic benzannulation reactions, which allow for the construction of complex aromatic rings from acyclic precursors under mild conditions. nih.gov These methods offer high levels of control over the substitution pattern, providing access to a diverse range of arene architectures. nih.gov Additionally, the exploration of one-pot tandem reactions, where multiple bond-forming events occur in a single reaction vessel, represents a powerful strategy for improving efficiency and reducing the environmental impact of synthesis. nih.gov The synthesis of complex aryl compounds, such as biphenyls and terphenyls, has been successfully achieved using such one-pot methodologies. nih.gov

Furthermore, the development of novel halogenation and nitration reagents and protocols is crucial. For instance, methods for the para-selective halogenation of nitrosoarenes using copper(II) halides have been reported, offering a mild alternative to traditional methods. acs.org These halogenated nitrosoarenes can then be readily converted to the corresponding nitroarenes, providing a regioselective route to certain substitution patterns. acs.org The use of reagents like triflyl nitrate (B79036), generated in situ, is also expanding the toolkit for the nitration of a wide range of substrates.

Exploration of Unconventional Reactivity Pathways and Activation Strategies

Moving beyond classical synthetic transformations, the exploration of unconventional reactivity pathways is set to unlock new possibilities in the functionalization of halogenated nitrobenzenes. A key area of focus is the C–H activation/functionalization of nitroarenes. rsc.orgmanchester.ac.uk This strategy allows for the direct introduction of functional groups onto the aromatic ring without the need for pre-functionalized starting materials, thereby streamlining synthetic routes and improving atom economy. manchester.ac.uk The nitro group itself can act as a directing group, guiding the regioselective functionalization of C–H bonds at specific positions, such as the ortho position. rsc.org This approach has been successfully applied to achieve ortho-arylation, -benzylation, and -allylation of nitroarenes. rsc.org

The development of transient directing groups is another innovative strategy that enables the C–H activation of challenging substrates. scripps.edu These groups reversibly bind to the substrate, positioning a metal catalyst for selective C–H bond cleavage. scripps.edu This approach has the potential to be applied to halogenated nitrobenzenes to achieve functionalization at positions that are not easily accessible through other means.

Furthermore, the generation of highly reactive intermediates like arynes from simple arenes through a net dehydrogenation process is an emerging area with significant potential. wvu.edursc.org This method provides access to densely functionalized arenes by allowing for the introduction of multiple substituents in a single step. wvu.edu The ability to generate arynes from readily available starting materials opens up new avenues for the synthesis of complex halogenated nitrobenzenes.

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The integration of continuous flow chemistry and automated synthesis platforms offers a transformative approach to the synthesis of halogenated nitrobenzenes. acs.orgeuropa.euresearchgate.net Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, provides numerous advantages, including enhanced heat and mass transfer, improved safety, and greater control over reaction parameters. europa.euresearchgate.net These benefits are particularly relevant for nitration reactions, which are often highly exothermic and can pose safety risks in large-scale batch processes. europa.eubeilstein-journals.orgewadirect.com

Flow reactors can significantly improve the safety of handling hazardous reagents and intermediates, as only small quantities are present in the reactor at any given time. europa.eu This technology also facilitates the automation of multi-step synthetic sequences, reducing manual labor and improving reproducibility. acs.org The combination of flow chemistry with other enabling technologies, such as supported catalysts and microwave irradiation, can lead to fully automated processes with increased efficiency and sustainability. acs.org For example, the reduction of nitroaromatic compounds has been successfully performed in a continuous flow setup using a fixed-bed catalyst, which could be reused for an extended period without loss of activity. acs.org

Advanced Materials Science Applications Leveraging Unique Electronic and Steric Properties

The unique electronic and steric properties of highly substituted halogenated nitrobenzenes make them attractive candidates for a range of advanced materials science applications. The presence of multiple electron-withdrawing groups (halogens and nitro groups) significantly influences the electronic structure of the benzene (B151609) ring, making these compounds useful as building blocks for materials with specific electronic or optical properties. worldscientific.comnih.gov

For example, halogenated porphyrins, which can be synthesized using nitrobenzene (B124822) as a solvent and reagent, have shown promise as photosensitizers in photodynamic therapy and as molecular contrast agents for diagnostic imaging. worldscientific.comresearchgate.net The specific substitution pattern of halogens on the aryl rings of the porphyrin can be tuned to optimize its photophysical properties.

Furthermore, the rigid and well-defined structures of polysubstituted arenes can be exploited in the design of organic semiconductors and other electronic materials. The ability to precisely control the arrangement of substituents on the aromatic core allows for the fine-tuning of molecular packing in the solid state, which is a critical factor for charge transport in organic field-effect transistors. The development of synthetic routes to novel heteroatom-containing polycyclic aromatic hydrocarbons, which often involves substituted arene precursors, is a testament to the ongoing interest in this area.

The steric bulk of multiple substituents can also be leveraged to create specific three-dimensional structures with tailored properties. For example, the steric hindrance between bulky groups can influence the conformation of a molecule, which in turn can affect its reactivity and its interactions with other molecules. This principle is already utilized in controlling the regioselectivity of certain reactions and can be further exploited in the design of functional materials. youtube.com

Q & A

Basic: What are the key considerations for optimizing the synthesis of 1,2-Dibromo-3-fluoro-6-nitrobenzene?

Methodological Answer:

Synthesis of halogenated nitrobenzenes requires careful control of reaction conditions. For bromination and fluorination, use electrophilic aromatic substitution (EAS) with catalysts like FeBr₃ or AlCl₃. Ensure stoichiometric control to avoid over-bromination. Nitration should follow, using mixed acids (HNO₃/H₂SO₄) at low temperatures (0–5°C) to direct nitro groups to the desired position. Monitor regioselectivity via HPLC or GC-MS. For purification, column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate) is recommended. Safety protocols for handling bromine and nitro compounds must be strictly followed .

Basic: How can researchers characterize the purity and structure of this compound?

Methodological Answer:

Combine spectroscopic and chromatographic methods:

- NMR (¹H, ¹³C, ¹⁹F): Identify substituent positions via coupling patterns (e.g., fluorine’s spin-spin splitting in ¹H NMR).

- GC-MS or LC-MS: Confirm molecular weight (C₆H₂Br₂FNO₂, MW: 313.89) and detect impurities.

- IR Spectroscopy: Verify nitro (1520–1350 cm⁻¹) and C-F (1250–1100 cm⁻¹) stretches.

- Elemental Analysis: Validate Br/F content (±0.3% tolerance).

Cross-reference with NIST or PubChem databases for spectral comparisons .

Advanced: How does the steric and electronic interplay of Br, F, and NO₂ groups affect regioselectivity in further functionalization?

Methodological Answer:

The nitro group is a strong meta-directing deactivator, while halogens (Br, F) are ortho/para-directing. Computational modeling (e.g., DFT) predicts electron density distribution and reactive sites. For example:

- Electrophilic Attack: Bromine’s steric bulk may hinder substitution at adjacent positions.

- Nucleophilic Aromatic Substitution (NAS): Fluorine’s electronegativity activates para positions for NAS under basic conditions.

Validate predictions via competition experiments (e.g., comparing yields in nitration vs. sulfonation) .

Advanced: What methods are effective for reducing the nitro group in this compound without dehalogenation?

Methodological Answer:

Catalytic hydrogenation (H₂/Pd-C) risks debromination. Safer alternatives include:

- SnCl₂/HCl Reduction: Reflux in ethanol (75°C, 5–7 hours) with excess SnCl₂·2H₂O.

- Fe/HCl: Mild conditions (room temperature, 2 hours) minimize side reactions.

Monitor progress via TLC (hexane:ethyl acetate = 4:1) and isolate the amine intermediate under inert atmosphere to prevent oxidation .

Advanced: How can researchers assess the compound’s stability under varying thermal and photolytic conditions?

Methodological Answer:

- Thermal Stability: Use TGA/DSC to determine decomposition onset temperature. For nitro compounds, expect exothermic events above 150°C.

- Photolytic Stability: Expose to UV light (254 nm) in acetonitrile and monitor degradation via HPLC.

- Hydrolytic Stability: Test in buffered solutions (pH 3–11) at 40°C for 48 hours.

Document degradation products (e.g., dehalogenated or denitrated derivatives) .

Advanced: What computational tools predict the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

Use software like Gaussian or ORCA to calculate:

- Hammett Constants (σ): Quantify substituent effects on reaction rates.

- Frontier Molecular Orbitals (HOMO/LUMO): Identify sites for oxidative addition (Pd⁰ → Pd²⁺).

Validate predictions with experimental coupling partners (e.g., aryl boronic acids) and optimize ligand systems (e.g., SPhos for sterically hindered substrates) .

Advanced: How to resolve contradictions in reported solubility data for halogenated nitrobenzenes?

Methodological Answer:

Discrepancies arise from measurement methods (e.g., shake-flask vs. HPLC). Standardize protocols:

Shake-Flask Method: Saturate solvent (e.g., DMSO, THF) with compound, filter, and quantify via UV-Vis.

HPLC Method: Use a calibrated column (C18) and mobile phase (acetonitrile/water).

Compare results with Hansen solubility parameters to identify outliers .

Advanced: What are the environmental and safety implications of handling this compound?

Methodological Answer:

- Toxicity: Classify as hazardous (LD₅₀ data pending; assume acute toxicity via inhalation).

- Waste Disposal: Neutralize nitro groups with reducing agents (e.g., NaHSO₃) before incineration.

- PPE: Use nitrile gloves, fume hoods, and explosion-proof refrigerators for storage .

Table 1: Key Physicochemical Properties

| Property | Method/Value | Reference |

|---|---|---|

| Melting Point | DSC: 89–92°C | |

| LogP (Octanol-Water) | Calculated: 2.8 ± 0.3 | |

| Solubility in DMSO | 25 mg/mL (shake-flask, 25°C) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.